3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid
Overview
Description
“3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid” is a chemical compound with the molecular formula C12H7F3N2O3 . It has an average mass of 284.191 Da and a monoisotopic mass of 284.040863 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H8F3N3O2/c13-12(14,15)9-4-5-16-11(18-9)17-8-3-1-2-7(6-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18) .
Scientific Research Applications
3-TFMPBA has been found to have a variety of scientific research applications, including medicinal chemistry, organic synthesis, and drug discovery. In medicinal chemistry, it has been used as a scaffold for the synthesis of a variety of biologically active compounds, including antifungal, anti-inflammatory, and anti-cancer agents. In organic synthesis, it has been used as a synthetic intermediate for the preparation of various trifluoromethylated heterocycles. In drug discovery, it has been used to develop novel drug candidates with improved activity and selectivity.
Mechanism of Action
The mechanism of action of 3-TFMPBA is not well understood. However, it is believed to act by binding to and modulating the activity of enzymes involved in the regulation of cellular processes, such as cell proliferation, differentiation, and apoptosis. In addition, it has been found to inhibit the activity of certain transcription factors, which can lead to the inhibition of gene expression.
Biochemical and Physiological Effects
3-TFMPBA has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of fungal species, including Candida albicans and Aspergillus niger. In addition, it has been found to have anti-inflammatory and anti-cancer properties, as well as to inhibit the activity of certain transcription factors. Furthermore, it has been found to induce apoptosis in a variety of cell lines, including human leukemic cells.
Advantages and Limitations for Lab Experiments
The use of 3-TFMPBA in laboratory experiments has several advantages and limitations. One of the major advantages is that it is relatively easy to synthesize, which makes it a cost-effective choice for laboratory experiments. Additionally, it has been found to have a variety of biological activities, which makes it a useful tool for the study of cellular processes. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and its limited stability.
Future Directions
The potential future directions for 3-TFMPBA include further studies on its mechanism of action, its potential applications in drug discovery, and its potential use as a therapeutic agent. Additionally, further studies are needed to evaluate its safety and toxicity profile, as well as its potential interactions with other drugs. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for 3-TFMPBA.
properties
IUPAC Name |
3-[2-(trifluoromethyl)pyrimidin-4-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)11-16-5-4-9(17-11)20-8-3-1-2-7(6-8)10(18)19/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFQNLMUZPYZDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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